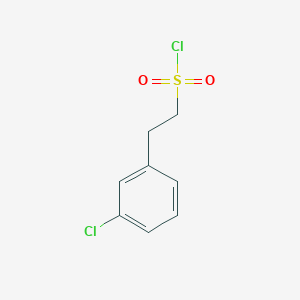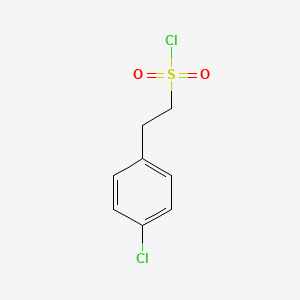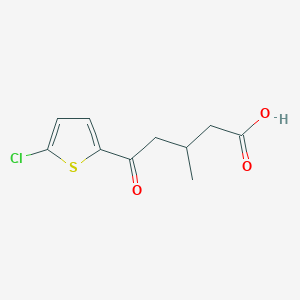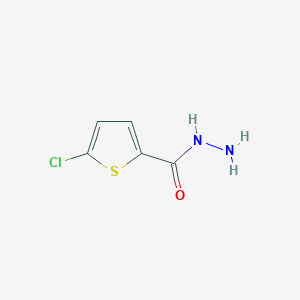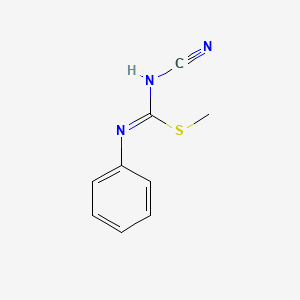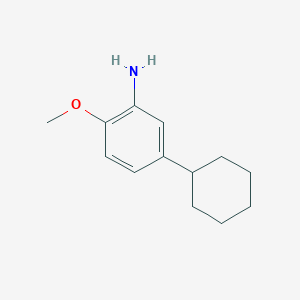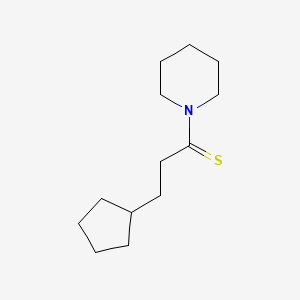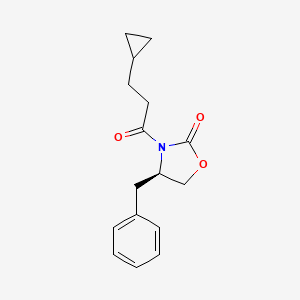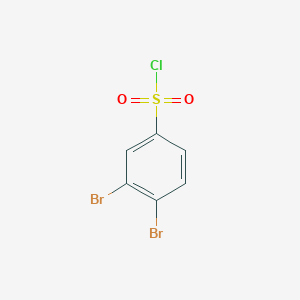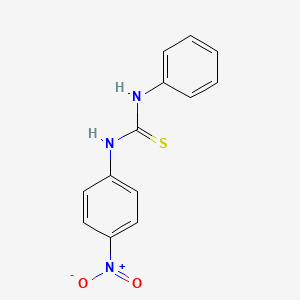
1-(4-硝基苯基)-3-苯基-2-硫脲
描述
1-(4-Nitrophenyl)-3-phenyl-2-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a nitrophenyl group and a phenyl group attached to a thiourea moiety
科学研究应用
1-(4-Nitrophenyl)-3-phenyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Nitrophenyl)-3-phenyl-2-thiourea may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as 3-(4-nitrophenyl)-1h-pyrazole, have been found to interact with targets like hematopoietic prostaglandin d synthase . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This suggests that 1-(4-Nitrophenyl)-3-phenyl-2-thiourea might also interact with similar biochemical pathways.
Pharmacokinetics
Related compounds such as apixaban, which contains two different six-ring lactam structures, have been reported to have linear pharmacokinetics and good bioavailability .
Result of Action
Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
The action environment of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can be influenced by various factors. For instance, the catalytic reduction of 4-nitrophenol, a reaction used to assess the activity of nanostructured materials, has been reported to be affected by parameters such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .
生化分析
Biochemical Properties
1-(4-Nitrophenyl)-3-phenyl-2-thiourea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including carbonic anhydrase and glycosidase enzymes. The interaction with carbonic anhydrase involves the inhibition of the enzyme’s activity, which can affect the regulation of pH and ion balance in biological systems . Additionally, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea interacts with glycosidase enzymes, leading to the hydrolysis of glycosidic bonds in carbohydrates . These interactions highlight the compound’s potential as an enzyme inhibitor and its relevance in studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Furthermore, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea has been observed to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization . These cellular effects underscore the compound’s potential in therapeutic applications and as a tool for studying cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including proteins and nucleic acids. For instance, it can bind to the active site of enzymes, leading to enzyme inhibition or activation . Additionally, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Over time, the degradation products of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can influence its biological activity and long-term effects on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications and experimental studies.
Metabolic Pathways
1-(4-Nitrophenyl)-3-phenyl-2-thiourea is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy in biological systems. Additionally, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can affect the levels of key metabolites, thereby impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can bind to intracellular proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Nitrophenyl)-3-phenyl-2-thiourea can be synthesized through the reaction of 4-nitroaniline with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 1-(4-Nitrophenyl)-3-phenyl-2-thiourea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
化学反应分析
Types of Reactions
1-(4-Nitrophenyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 1-(4-Aminophenyl)-3-phenyl-2-thiourea.
Substitution: Various substituted thioureas depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
相似化合物的比较
Similar Compounds
1-(4-Nitrophenyl)-3-phenyl-2-thiourea: Unique due to the presence of both nitrophenyl and phenyl groups.
1-(4-Nitrophenyl)-3-methyl-2-thiourea: Similar structure but with a methyl group instead of a phenyl group.
1-(4-Nitrophenyl)-3-ethyl-2-thiourea: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
1-(4-Nitrophenyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both nitrophenyl and phenyl groups allows for diverse reactivity and interactions with various molecular targets.
属性
IUPAC Name |
1-(4-nitrophenyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-16(18)12-8-6-11(7-9-12)15-13(19)14-10-4-2-1-3-5-10/h1-9H,(H2,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWRRGBHDKYELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375058 | |
| Record name | 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7669-49-0 | |
| Record name | 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-NITROPHENYL)-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



